Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate
Overview
Description
Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate: is an organic compound with the molecular formula C31H48N2O5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes two piperidinyl groups and a methoxybenzylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate typically involves the esterification of propanedioic acid with 1,2,2,6,6-pentamethyl-4-piperidinol and 4-methoxybenzaldehyde. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidinyl and methoxybenzylidene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry: In chemistry, Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: The compound has applications in biological research, particularly in studying the interactions between small molecules and biological targets. It can be used as a probe to investigate enzyme activities and receptor binding .
Medicine: In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial .
Industry: Industrially, this compound is used in the production of polymers and coatings. Its stability and reactivity make it suitable for enhancing the properties of these materials .
Mechanism of Action
The mechanism of action of Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate: This compound shares the piperidinyl groups but differs in the rest of its structure, leading to different properties and applications.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another similar compound with tetramethyl groups instead of pentamethyl, affecting its reactivity and stability.
Uniqueness: Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate is unique due to its combination of piperidinyl and methoxybenzylidene groups. This structure imparts specific chemical and physical properties that make it valuable in various applications, from research to industrial production .
Properties
IUPAC Name |
bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2-[(4-methoxyphenyl)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48N2O5/c1-28(2)17-23(18-29(3,4)32(28)9)37-26(34)25(16-21-12-14-22(36-11)15-13-21)27(35)38-24-19-30(5,6)33(10)31(7,8)20-24/h12-16,23-24H,17-20H2,1-11H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXLJKWFEJEFJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)C(=CC2=CC=C(C=C2)OC)C(=O)OC3CC(N(C(C3)(C)C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073114 | |
Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Propanedioic acid, 2-[(4-methoxyphenyl)methylene]-, 1,3-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
147783-69-5 | |
Record name | 1,1-Bis(1,2,2,6,6-pentamethyl-4-piperidyloxycarbonyl)-2-(4-methoxyphenyl)ethene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147783-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, 2-((4-methoxyphenyl)methylene)-, 1,3-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147783695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedioic acid, 2-[(4-methoxyphenyl)methylene]-, 1,3-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) 2-(4-methoxybenzylidene)malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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